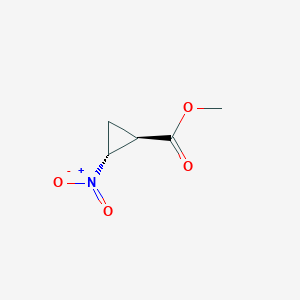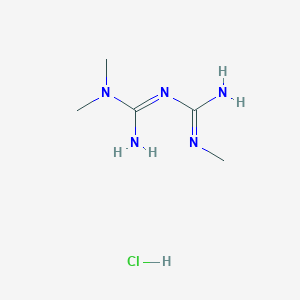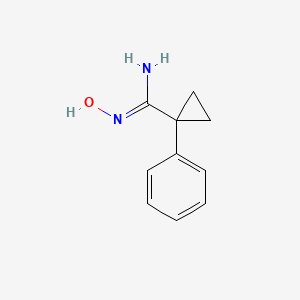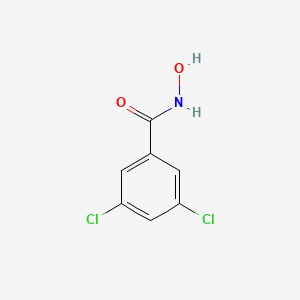![molecular formula C19H21NO7S B6598731 methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate CAS No. 21142-81-4](/img/structure/B6598731.png)
methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate” is a chemical compound with the CAS Number: 21142-81-4 . It has a molecular weight of 407.44 . The compound is also known by its IUPAC name, methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21NO7S/c1-14-8-10-16 (11-9-14)28 (23,24)27-13-17 (18 (21)25-2)20-19 (22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3, (H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Mecanismo De Acción
The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate is not well understood. However, it is believed that the compound acts as a catalyst in the formation of amides, esters, and amines. It is also believed that the compound can act as a proton donor in the formation of amides and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effect on the metabolism of proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate in laboratory experiments include its low cost, its ability to be used in a variety of reactions, and its ability to be used in the synthesis of a variety of compounds. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to react with other compounds, and its potential to form impurities.
Direcciones Futuras
Future research on methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate could focus on further exploring its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, research could focus on developing new methods for synthesizing this compound and on exploring its potential uses in drug delivery systems. Finally, research could focus on exploring the potential of this compound to be used in the synthesis of other compounds, such as peptides and small molecules.
Métodos De Síntesis
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate can be synthesized in a two-step process, beginning with the reaction of benzyl bromide and 4-methylbenzenesulfonyl chloride in the presence of potassium carbonate to form methyl 2-(benzyloxy)carbonylamino-3-methylbenzenesulfonyloxypropanoate. The second step involves the reaction of the intermediate with a base, such as sodium hydroxide, to form the desired product.
Aplicaciones Científicas De Investigación
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate has been used in a variety of scientific research applications, including the synthesis of peptides, as well as the synthesis of small molecules and polymers. This compound has also been used in the synthesis of drugs, such as ACE inhibitors, and in the synthesis of polymers for use in drug delivery systems.
Propiedades
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXRGXCDVQIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)



![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)


![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)


![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)

